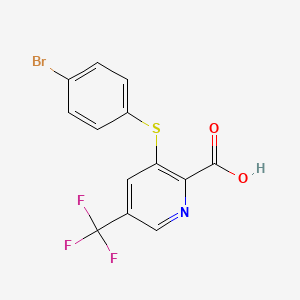

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXGIIYFSCDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the 4-bromo-phenylsulfanyl and carboxylic acid groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the 4-bromo-phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Oxidation : The compound can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can modify specific substituents.

- Substitution : The bromine atom can be replaced with other nucleophiles, expanding the compound's utility in synthetic pathways.

Biology

In biological research, this compound is valuable for studying enzyme inhibition and protein-ligand interactions. Its structure allows it to penetrate biological membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. The carboxylic acid group facilitates hydrogen bonding with target proteins, enhancing its potential as a bioactive molecule.

Case Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug discovery and development.

Industry

The compound is also applicable in industrial settings:

- Agrochemicals : It can be used in the formulation of pesticides or herbicides due to its ability to interact with biological systems.

- Dyes and Specialty Chemicals : Its unique structure allows for applications in creating dyes or other specialty chemicals that require specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, while the 4-bromo-phenylsulfanyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

5-(Trifluoromethyl)pyridine-2-carboxylic Acid (Picolinic Acid Derivative)

- Structure : Lacks the 4-bromo-phenylsulfanyl group at position 3 but retains the trifluoromethyl and carboxylic acid groups.

- The carboxylic acid group at position 2 confers strong acidity (pKa ~2–3), comparable to other pyridinecarboxylic acids.

- Applications : Used as a ligand in metal coordination chemistry due to its chelating ability .

5-Trifluoromethyl-pyridine-2-carboxylic Acid Methyl Ester

- Structure : Differs by replacing the carboxylic acid with a methyl ester group.

- Properties :

- The ester group decreases acidity (pKa ~4–5) and increases lipophilicity (logP ~1.5–2.0).

- Likely acts as a prodrug, hydrolyzing to the active carboxylic acid form in vivo.

- Applications : Ester derivatives are often employed to improve membrane permeability in drug design .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Trifluoromethyl and carboxylic acid groups are positioned at 4 and 3 on the pyridine ring, respectively.

- Properties :

- Altered substituent positions reduce steric effects compared to the target compound.

- The carboxylic acid at position 3 may form weaker hydrogen bonds than position 2 derivatives.

- Applications : Cited in safety data sheets for laboratory use, suggesting utility in synthetic intermediates .

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic Acid

- Structure : Pyrimidine core instead of pyridine, with additional substituents (chlorobenzyl, isobutyl).

- Properties :

- The pyrimidine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity.

- Increased molecular complexity may improve target selectivity in enzyme inhibition.

Structural and Functional Comparison Table

| Compound Name | Core Heterocycle | Key Substituents | Acidity (Relative) | Lipophilicity (Relative) | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Pyridine | 3-(4-Br-PhS), 5-CF₃, 2-COOH | High | Moderate | Drug candidates, Catalysts |

| 5-(Trifluoromethyl)pyridine-2-carboxylic Acid | Pyridine | 5-CF₃, 2-COOH | Very High | Low | Metal chelation, Agrochemistry |

| Methyl Ester Derivative | Pyridine | 5-CF₃, 2-COOCH₃ | Low | High | Prodrugs, Organic synthesis |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Pyridine | 4-CF₃, 3-COOH | High | Moderate | Synthetic intermediates |

| Pyrimidine Analogue | Pyrimidine | 2-(4-Cl-BnS), 4-isobutyl, 6-anilino, 5-COOH | Moderate | High | Kinase inhibitors, Fluorescent tags |

Research Findings and Implications

- Steric Considerations : The 4-bromo-phenylsulfanyl group introduces steric bulk, which may hinder crystallization but improve binding to hydrophobic pockets in proteins .

Biological Activity

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound notable for its unique chemical structure, which includes a pyridine ring with various functional groups. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and interactions with proteins.

Chemical Structure and Properties

The compound features the following structural components:

- Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.

- Trifluoromethyl Group: Enhances lipophilicity, allowing better membrane penetration.

- Carboxylic Acid Group: Capable of forming hydrogen bonds with biological targets.

- 4-Bromo-phenylsulfanyl Group: Engages in non-covalent interactions (e.g., π-π stacking).

The biological activity of 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes. The carboxylic acid can form hydrogen bonds with target proteins, while the 4-bromo-phenylsulfanyl group facilitates various non-covalent interactions, contributing to its biological efficacy .

Enzyme Inhibition

Research indicates that this compound can be utilized in studies focusing on enzyme inhibition. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the modulation of enzymatic activity .

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds similar to 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid exhibit significant antibacterial properties. For example, compounds with similar trifluoromethyl and sulfonyl groups have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have reported that certain derivatives display promising results against multiple human cancer cell lines. For instance, compounds related to this structure showed IC50 values lower than those of established chemotherapeutics like Doxorubicin, highlighting their potential as effective anticancer agents .

Case Studies

- Antibacterial Activity Study : A study evaluated various aryl-urea derivatives, including those with trifluoromethyl groups. Results indicated that some compounds exhibited MIC values as low as 4.88 µg/mL against E. coli and C. albicans, suggesting strong antibacterial properties .

- Anticancer Activity Assessment : In a comparative study against eight human cancer cell lines, certain derivatives showed IC50 values significantly lower than Doxorubicin (e.g., 22.4 µM vs. 52.1 µM), indicating enhanced anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid | Chlorine instead of bromine | Moderate antibacterial activity |

| 3-(4-Methyl-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid | Methyl group substitution | Enhanced lipophilicity and moderate anticancer activity |

| 3-(4-Nitro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid | Nitro group substitution | High cytotoxicity against specific cancer lines |

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release of bromine/fluorine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.